![molecular formula C27H38O14 B12294786 Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-エテニル-4-(2-ヒドロキシエチル)-6-[(2S,3R,4S,5R,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ-5,6-ジヒドロ-4H-ピラン-3-カルボニル]オキシ-2-ヒドロキシ-9-メチル-3-オキサビシクロ[4.3.0]ノン-4-エン-5-カルボキシレートは、複数のキラル中心、ヒドロキシル基、および二環性ノナン環系を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
このような複雑な分子の合成には、通常、二環性ノナン環系の形成、ヒドロキシル基の導入、および様々な官能基の付加など、複数の段階が含まれます。一般的な合成経路には、以下のようなものがあります。
環化反応: 二環性コアの形成。
ヒドロキシル化反応: ヒドロキシル基の導入。
エステル化反応: メチルエステル基の付加。
工業生産方法
この化合物の工業生産には、高収率と高純度を実現するために、合成経路の最適化が必要となります。これには、以下のような方法が含まれる可能性があります。
触媒プロセス: 反応効率の向上。
精製技術: クロマトグラフィーなどの精製技術による目的生成物の分離。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基をカルボニル基に変換。
還元: カルボニル基をヒドロキシル基に還元。
置換: 官能基を他の基で置換。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)。
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化アルミニウムリチウム (LiAlH4)。
置換試薬: ハロゲン化剤、求核剤。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシル基の酸化により、ケトンまたはアルデヒドが生成され、カルボニル基の還元により、アルコールが生成されます。
科学研究への応用
この化合物は、以下を含む様々な科学研究への応用がある可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: ヒドロキシル基や二環性系を含む生物学的プロセスを研究するためのプローブとして。
医学: ユニークな構造と官能基による潜在的な治療的応用。
産業: 新しい材料の開発や化学反応における触媒としての使用。
科学的研究の応用
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl groups and bicyclic systems.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、分子標的との特定の相互作用によって異なります。考えられる機序には、以下のようなものがあります。
酵素への結合: 酵素活性を阻害または活性化。
受容体との相互作用: 受容体活性を調節。
経路への関与: 生化学経路への参加または阻害。
類似化合物との比較
類似化合物
- メチル (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-エテニル-4-(2-ヒドロキシエチル)-6-[(2S,3R,4S,5R,6R)-3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ-5,6-ジヒドロ-4H-ピラン-3-カルボニル]オキシ-2-ヒドロキシ-9-メチル-3-オキサビシクロ[4.3.0]ノン-4-エン-5-カルボキシレート は、官能基がわずかに異なるアナログ。
その他の二環性ノナン誘導体: 異なる置換基を持つもの。
独自性
この化合物の独自性は、官能基とキラル中心の特定の配置にあります。これにより、類似化合物と比較して、ユニークな化学的および生物学的特性がもたらされる可能性があります。
特性
分子式 |
C27H38O14 |
|---|---|
分子量 |
586.6 g/mol |
IUPAC名 |
methyl (1R,4aS,6S,7R,7aR)-6-[(2S,3S,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H38O14/c1-4-12-13(5-6-28)15(10-38-26(12)41-27-22(32)21(31)20(30)18(8-29)40-27)24(34)39-17-7-14-16(23(33)36-3)9-37-25(35)19(14)11(17)2/h4,9-14,17-22,25-32,35H,1,5-8H2,2-3H3/t11-,12-,13-,14+,17-,18+,19-,20-,21-,22+,25+,26-,27-/m0/s1 |
InChIキー |
MXXRZVWQIBOVFZ-FPUGRXEOSA-N |
異性体SMILES |
C[C@H]1[C@H](C[C@H]2[C@H]1[C@@H](OC=C2C(=O)OC)O)OC(=O)C3=CO[C@H]([C@H]([C@@H]3CCO)C=C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
正規SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)OC(=O)C3=COC(C(C3CCO)C=C)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



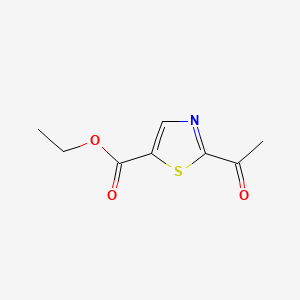
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
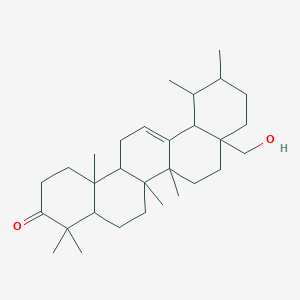
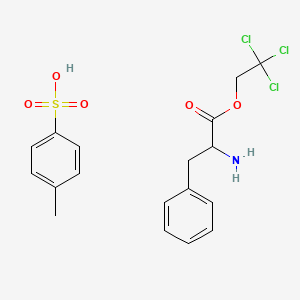



![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

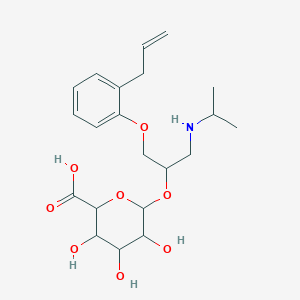
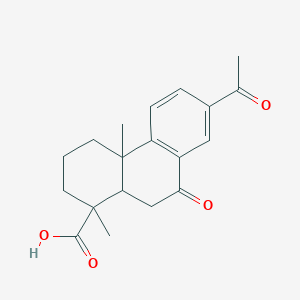
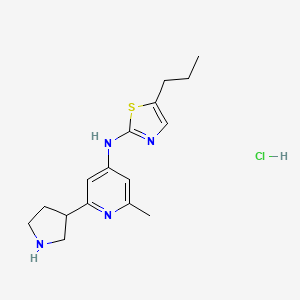
![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
